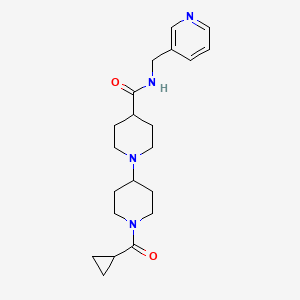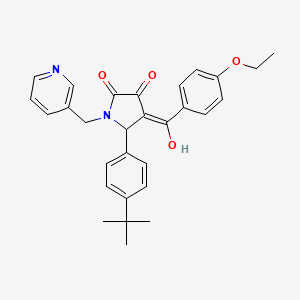
N-9H-xanthen-9-yl-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-9H-xanthen-9-yl-2-pyrazinecarboxamide, also known as Xanpyraz, is a fluorescent probe that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has a unique structure that allows it to be used in a variety of applications.
Mecanismo De Acción
N-9H-xanthen-9-yl-2-pyrazinecarboxamide works by binding to specific biological molecules and undergoing a conformational change that results in a change in its fluorescent properties. The exact mechanism of action of this compound depends on the specific biological molecule it is binding to. For example, when this compound binds to ROS, it undergoes an oxidation reaction that results in a change in its fluorescent properties.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. This makes it an ideal tool for studying biological processes without affecting the system being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-9H-xanthen-9-yl-2-pyrazinecarboxamide is its unique fluorescent properties. It has a high quantum yield and is highly sensitive to changes in its environment. This makes it an ideal tool for studying biological molecules and cellular processes. However, this compound has some limitations. It is not suitable for use in vivo due to its low solubility and poor bioavailability. It is also sensitive to pH and temperature changes, which can affect its fluorescent properties.
Direcciones Futuras
There are several future directions for the use of N-9H-xanthen-9-yl-2-pyrazinecarboxamide in scientific research. One direction is the development of new this compound derivatives with improved solubility and bioavailability. Another direction is the use of this compound in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's disease. This compound can also be used to study the dynamics of protein-protein interactions and the structure of membrane proteins. Overall, this compound has great potential in the field of biological research and its use is likely to continue to expand in the future.
Conclusion
In conclusion, this compound is a valuable tool in scientific research due to its unique fluorescent properties and ease of synthesis. It has been used to study a variety of biological molecules and cellular processes and has minimal biochemical and physiological effects on cells and tissues. While this compound has some limitations, its potential for use in future research is vast. Its use in the development of new diagnostic tools and the study of protein-protein interactions and membrane proteins is particularly promising.
Métodos De Síntesis
The synthesis of N-9H-xanthen-9-yl-2-pyrazinecarboxamide involves the condensation of 2-pyrazinecarboxylic acid with 9H-xanthene-9-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is a relatively simple process and can be completed in a few steps with high yield.
Aplicaciones Científicas De Investigación
N-9H-xanthen-9-yl-2-pyrazinecarboxamide has been widely used in scientific research as a fluorescent probe to detect various biological molecules and cellular processes. It has been used to detect reactive oxygen species (ROS), metal ions, and protein conformational changes. This compound has also been used to study the localization and trafficking of proteins in live cells. Due to its unique fluorescent properties, this compound has become a valuable tool in the field of biological research.
Propiedades
IUPAC Name |
N-(9H-xanthen-9-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-18(14-11-19-9-10-20-14)21-17-12-5-1-3-7-15(12)23-16-8-4-2-6-13(16)17/h1-11,17H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYXXHYIOYESSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-bromo-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5435307.png)
![4-ethyl-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5435309.png)
![N-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5435317.png)
![1-(3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B5435323.png)


![1-cyclopentyl-4-(2-thienyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5435350.png)
![N,N'-dimethyl-N-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5435356.png)
![2-[2-(2-furyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5435361.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide](/img/structure/B5435366.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methylthio)benzamide](/img/structure/B5435372.png)
![N-(3-cyano-2-thienyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5435379.png)
![N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5435381.png)
![N-(3-chloro-4-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5435390.png)